REACTION_SMILES
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[CH3:6][c:7]1[cH:8][cH:9][cH:10][c:11]2[cH:12][cH:13][cH:14][cH:15][c:16]12.[FH:5].[K+:1].[S-:2][C:3]#[N:4]>>[S:2]=[C:3]([NH2:4])[c:10]1[cH:9][cH:8][c:7]([CH3:6])[c:16]2[c:11]1[cH:12][cH:13][cH:14][cH:15]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccc2ccccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#C[S-]
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Name
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Type
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product
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Smiles
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Cc1ccc(C(N)=S)c2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |